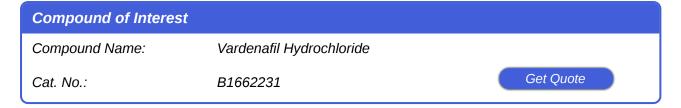


Vardenafil Hydrochloride: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical properties and structural attributes of **Vardenafil Hydrochloride**, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is intended to serve as a comprehensive technical resource for professionals in research and drug development.

Physicochemical Properties

Vardenafil Hydrochloride is a nearly colorless, solid substance.[1] Its key chemical and physical properties are summarized in the table below. The compound is typically available as a monohydrochloride trihydrate.



Property	Value	Source(s)
IUPAC Name	2-[2-ethoxy-5-(4- ethylpiperazin-1- yl)sulfonylphenyl]-5-methyl-7- propyl-3H-imidazo[5,1-f][2][3] [4]triazin-4-one;hydrochloride	[4]
Molecular Formula	C23H33CIN6O4S (Hydrochloride) C23H32N6O4S·HCI·3H2O (Hydrochloride Trihydrate)	[4][5]
Molecular Weight	525.1 g/mol (Hydrochloride) 579.1 g/mol (Hydrochloride Trihydrate)	[1][4]
Melting Point	~218-219 °C	[6]
рКа	4.72, 6.21 (tertiary amine) 8.01 (strongest acidic), 6.21 (strongest basic)	[2][7][8]
Aqueous Solubility	0.11 mg/mL (in water at 25°C)	[1][9]
Organic Solvent Solubility	Methanol: 160 mg/mL Ethanol: 100 mg/mL DMSO: 110 mg/mL DMF: 0.3 mg/mL Chloroform: 0.1 mg/mL Dichloromethane: 0.1 mg/mL	[3]

Chemical Structure

Vardenafil is a sulfonamide derivative characterized by a complex heterocyclic core, which is crucial for its selective binding to the PDE5 enzyme. The structure features an imidazotriazinone ring system linked to an ethoxyphenyl sulfonyl piperazine moiety.



Vardenafil Hydrochloride Structure

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Caption: 2D chemical structure of **Vardenafil Hydrochloride**.

Experimental Protocols

The characterization of **Vardenafil Hydrochloride**'s physicochemical properties relies on standardized analytical methodologies.

Melting Point Determination

The melting point is determined using the capillary method as described in major pharmacopeias (e.g., USP <741>).

Methodology:

- Sample Preparation: A small amount of the dry, powdered Vardenafil HCl is packed into a capillary tube to a height of 2.5-3.5 mm.
- Instrumentation: A calibrated digital melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block. The temperature is raised at a
 controlled rate (typically 1 °C/minute) starting from approximately 5 °C below the expected
 melting point.
- Data Recording: The melting range is recorded from the onset point (when the substance begins to collapse) to the clear point (when the substance is completely molten). For Vardenafil, a sharp melting point around 218-219 °C is observed.[6]

Solubility Determination



The solubility of Vardenafil HCl is assessed using equilibrium solubility methods, often employing High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

- Sample Preparation: An excess amount of Vardenafil HCl is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered through a non-adsorptive filter (e.g., 0.45 μ m PTFE) to remove undissolved solid.
- Quantification: The concentration of Vardenafil in the clear filtrate is determined using a
 validated, stability-indicating HPLC method with UV detection. The resulting concentration
 represents the equilibrium solubility of the compound in that solvent.

Mechanism of Action: PDE5 Inhibition Pathway

Vardenafil's therapeutic effect in erectile dysfunction is mediated through the selective inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7][8]

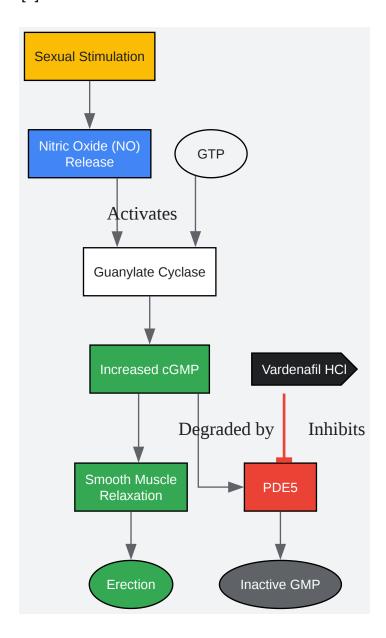
The signaling cascade is initiated by sexual stimulation:

- Nitric Oxide (NO) Release: Nerve endings and endothelial cells in the corpus cavernosum release NO.[1]
- Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.[1]
- cGMP Synthesis: Activated guanylate cyclase increases the synthesis of cGMP from GTP.
- Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, allowing for increased blood flow and resulting in an erection.[1][7]



- PDE5-Mediated Degradation: The action of cGMP is naturally terminated by its hydrolysis to inactive GMP by PDE5.
- Vardenafil's Role: Vardenafil competitively inhibits PDE5, preventing the breakdown of cGMP.[7] This enhances and prolongs the pro-erectile effect of NO and cGMP.[1]

Crucially, in the absence of sexual stimulation and the initial release of NO, Vardenafil has no pharmacological effect.[1]



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Caption: Signaling pathway of Vardenafil's mechanism of action.



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